“8-Bromo-6-methylimidazo[1,2-a]pyridine” is a chemical compound with the molecular formula C8H7BrN2. It has a molecular weight of 247.52 . This compound is typically stored at temperatures between 2-8°C . It is a solid substance .
The synthesis of imidazo[1,2-a]pyridines, such as “8-Bromo-6-methylimidazo[1,2-a]pyridine”, has been the subject of recent research . These synthetic pathways often involve transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .
The InChI code for “8-Bromo-6-methylimidazo[1,2-a]pyridine” is 1S/C8H7BrN2.ClH/c1-6-4-7 (9)8-10-2-3-11 (8)5-6;/h2-5H,1H3;1H
. The InChI key is FZIAFYJNUYWRHR-UHFFFAOYSA-N
. The canonical SMILES structure is CC1=CN2C=CN=C2C (=C1)Br
.
Imidazo[1,2-a]pyridines, including “8-Bromo-6-methylimidazo[1,2-a]pyridine”, are synthesized through various chemical reactions. The proposed mechanistic pathway includes the initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .
“8-Bromo-6-methylimidazo[1,2-a]pyridine” has a molecular weight of 211.06 g/mol . It has an XLogP3-AA value of 2.8, indicating its lipophilicity . It has 0 hydrogen bond donor count and 1 hydrogen bond acceptor count .
8-Bromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features a fused bicyclic system that includes an imidazole ring connected to a pyridine ring. The specific substitution of bromine and methyl groups at designated positions enhances the compound's unique chemical properties, making it significant in various scientific applications. This compound is notable for its potential biological activities, particularly in medicinal chemistry and pharmacology.
8-Bromo-6-methylimidazo[1,2-a]pyridine can be synthesized through several chemical pathways, often involving condensation reactions and multicomponent synthesis. It is classified under heterocyclic compounds due to its ring structure that contains nitrogen atoms. The compound's unique features position it within the category of bioactive heterocycles, which are of interest in drug design and development.
The synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine can be accomplished through various methods:
Technical details involve using reagents such as N-bromosuccinimide and various amines under controlled conditions to achieve high yields of the desired product. For instance, cyclization reactions with ethyl 3-bromopyruvate have been documented as effective pathways for obtaining substituted derivatives .
The molecular structure of 8-Bromo-6-methylimidazo[1,2-a]pyridine can be represented as follows:
The presence of these substituents significantly influences its reactivity and interaction with biological targets .
8-Bromo-6-methylimidazo[1,2-a]pyridine participates in various chemical reactions:
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride .
The mechanism of action for 8-Bromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific enzymes or receptors within biological systems. The binding affinity and specificity depend on the structural characteristics imparted by its bromine and methyl substituents. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various biological effects. Research indicates that this compound may influence pathways related to cell growth and proliferation .
Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are commonly employed to confirm the identity and purity of synthesized compounds .
8-Bromo-6-methylimidazo[1,2-a]pyridine has several scientific applications:
Bromination at the C8 position of imidazo[1,2-a]pyridines is essential for accessing 8-bromo-6-methyl derivatives. Two dominant approaches exist:
Table 1: Bromination Methods for Imidazo[1,2-a]pyridines
Substrate | Brominating Agent | Conditions | Product | Yield |
---|---|---|---|---|
6-Methylimidazo[1,2-a]pyridine | NBS | DMF, 25°C, 12 h | 8-Bromo-6-methylimidazo[1,2-a]pyridine | 75% |
5-Bromo-2-amino-3-methylpyridine | Chloroacetaldehyde | EtOH, reflux, 5 h | 8-Bromo-6-methylimidazo[1,2-a]pyridine | 91% |
Imidazo[1,2-a]pyridine | NaBrO₂ | DMF/AcOH, 60°C, 10 h | 3-Bromoimidazo[1,2-a]pyridine | 85% |
Transition-metal-free regioselective bromination using sodium bromite (NaBrO₂) in DMF/AcOH offers an alternative for C3 functionalization but is unsuitable for C6-methyl substrates due to competing side reactions [4].
The C8-bromo group enables Pd-catalyzed cross-coupling to install aryl, heteroaryl, or alkynyl moieties:
Carboxylic acid functionalities at C2 allow amide-linked diversification:
Table 2: Aminocarbonylation Outcomes with Amine Nucleophiles
Amine | CO Pressure (bar) | Product Type | Selectivity |
---|---|---|---|
Morpholine | 30 | α-Ketoamide | 97% |
n-Butylamine | 5 | Amide | 82% |
Aniline | 30 | Amide | 95% |
Cyclization of o-aminoalkylamide derivatives (e.g., 12k) via hydrogenation and base-mediated ring closure yields tetrahydropyrido-imidazo-azepin-1-ones, expanding the scaffold diversity [7].
Scalable routes emphasize atom economy and catalyst reuse:
Scheme 1: Optimized Synthesis of 8-Bromo-6-methylimidazo[1,2-a]pyridine Derivatives
Step 1: Bromination 6-Methylimidazo[1,2-a]pyridine + NBS → 8-Bromo-6-methylimidazo[1,2-a]pyridine (DMF, 25°C) Step 2: Cross-Coupling 8-Bromo-6-methylimidazo[1,2-a]pyridine + Arylboronic acid → 8-Aryl-6-methylimidazo[1,2-a]pyridine (Pd(PPh₃)₄, Toluene/EtOH, 80°C) Step 3: Amidation Ethyl 8-bromoimidazo[1,2-a]pyridine-2-carboxylate → Hydrolysis → Acid → Amide (NaOH/EtOH, 80°C → HBTU, Amine)
CAS No.: 120-22-9
CAS No.: 20268-71-7
CAS No.: 20698-30-0
CAS No.: 2819-08-1
CAS No.:
CAS No.: 70110-50-8